molecular formula C13H16N2O B2947049 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide CAS No. 2094341-59-8

3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide

Cat. No.: B2947049
CAS No.: 2094341-59-8
M. Wt: 216.284
InChI Key: HYROYAHXRIVTIC-UHFFFAOYSA-N
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Description

3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide is an organic compound that features a unique structure combining a phenyl group, a propanamide moiety, and a propargylamine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide typically involves the reaction of propargylamine with a suitable phenylpropanamide derivative. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a type of click chemistry . This reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a suitable solvent such as acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide is unique due to its combination of a propargylamine moiety with a phenylpropanamide structure. This unique combination imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

3-[methyl(prop-2-ynyl)amino]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-9-15(2)12(10-13(14)16)11-7-5-4-6-8-11/h1,4-8,12H,9-10H2,2H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYROYAHXRIVTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C(CC(=O)N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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